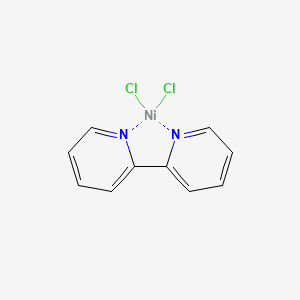

(2,2'-Bipyridine)nickel dichloride

Description

The exact mass of the compound (2,2'-Bipyridine)nickel dichloride, 95% is 283.941795 g/mol and the complexity rating of the compound is 144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2,2'-Bipyridine)nickel dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2'-Bipyridine)nickel dichloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichloronickel;2-pyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.2ClH.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWRSAFGHPRHGG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ni]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2Ni | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2,2'-Bipyridine)nickel dichloride synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of (2,2'-Bipyridine)nickel dichloride

For Researchers, Scientists, and Drug Development Professionals

(2,2'-Bipyridine)nickel dichloride, often abbreviated as [Ni(bpy)Cl₂], is a coordination compound of significant interest in various chemical fields. Its utility spans catalysis in organic synthesis, including hydrogenation, hydrocarbon coupling, and polymerization reactions, to its role as a building block in supramolecular chemistry and materials science.[1] The complex features a central nickel(II) ion, which possesses a d⁸ electronic configuration, coordinated to a bidentate 2,2'-bipyridine ligand and two chloride ligands.[2] This guide provides a comprehensive overview of its synthesis and detailed characterization methodologies.

Synthesis of [Ni(bpy)Cl₂]

The most common and direct method for synthesizing [Ni(bpy)Cl₂] involves the reaction of a nickel(II) chloride salt with 2,2'-bipyridine in a suitable solvent.[2] The reaction is typically performed by combining equimolar amounts of the reactants.[2]

The general reaction is: NiCl₂·6H₂O + C₁₀H₈N₂ → [Ni(C₁₀H₈N₂)Cl₂] + 6H₂O

The choice of solvent is crucial and affects reaction rate, yield, and purity.[2] Ethanol and methanol are frequently used as they effectively dissolve the reactants and facilitate the precipitation of the product complex.[2]

References

Unraveling the Dimeric Nature of (2,2'-Bipyridine)nickel Dichloride: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the crystal structure of what is commonly referred to as (2,2'-Bipyridine)nickel dichloride. This document clarifies the true dimeric nature of this compound, presenting detailed crystallographic data, experimental protocols, and structural visualizations.

While often represented by the simple monomeric formula [NiCl₂(bpy)], single-crystal X-ray diffraction studies have revealed that the compound readily forms a bimetallic species, [(bipy)₂Ni₂(μ-Cl)₂Cl₂(H₂O)₂]. This guide focuses on the detailed crystal structure and synthesis of this more accurately represented dimeric complex, providing crucial data for researchers working with this reagent.

Crystallographic Data

The crystal structure of [(bipy)₂Ni₂(μ-Cl)₂Cl₂(H₂O)₂] has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₂₀H₂₀Cl₄N₄Ni₂O₂ |

| Formula Weight | 643.58 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.053(4) |

| b (Å) | 11.309(3) |

| c (Å) | 6.326(1) |

| α (°) | 90 |

| β (°) | 94.22(2) |

| γ (°) | 90 |

| Volume (ų) | 1002.4(4) |

| Z | 2 |

| Calculated Density (g/cm³) | 2.131 |

Table 1: Crystallographic data for [(bipy)₂Ni₂(μ-Cl)₂Cl₂(H₂O)₂].

Molecular Structure and Coordination Environment

The structure of [(bipy)₂Ni₂(μ-Cl)₂Cl₂(H₂O)₂] consists of a centrosymmetric dimer where two nickel(II) centers are bridged by two chloride ions. Each nickel atom is in a distorted octahedral coordination environment. The coordination sphere of each nickel is completed by the two nitrogen atoms of a bidentate 2,2'-bipyridine ligand, one terminal chloride ion, and one water molecule. The nickel-nickel distance in the dimer is 3.441 Å.[1]

Selected bond lengths and angles are provided in the following table to offer a quantitative description of the coordination geometry.

| Bond | Length (Å) | Angle | Angle (°) |

| Ni-Cl(bridging) | 2.405(1) | N(1)-Ni-N(2) | 78.9(1) |

| Ni-Cl(bridging)' | 2.418(1) | Cl(terminal)-Ni-O(1) | 88.5(1) |

| Ni-Cl(terminal) | 2.384(1) | Cl(bridging)-Ni-Cl(bridging)' | 86.5(1) |

| Ni-N(1) | 2.078(3) | Ni-Cl(bridging)-Ni' | 93.5(1) |

| Ni-N(2) | 2.083(3) | ||

| Ni-O(1) | 2.101(3) |

Table 2: Selected bond lengths and angles for [(bipy)₂Ni₂(μ-Cl)₂Cl₂(H₂O)₂].

Experimental Protocols

Synthesis of [(bipy)₂Ni₂(μ-Cl)₂Cl₂(H₂O)₂]

The synthesis of the title compound is achieved through the reaction of a nickel(II) salt with 2,2'-bipyridine. A typical procedure is as follows:

-

Reaction Mixture Preparation: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and a stoichiometric equivalent of 2,2'-bipyridine are dissolved in dimethyl sulfoxide (DMSO).

-

Reaction Conditions: The reaction is allowed to proceed under ambient conditions.

-

Isolation of the Product: The resulting green solution is concentrated under reduced pressure. The solid product is then precipitated by the addition of cold acetone.

-

Crystallization: X-ray quality crystals can be obtained by vapor diffusion of acetonitrile into a methanolic solution of the crude product over a period of one week.[1]

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal of the compound is mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of the dimeric complex and the coordination environment around the nickel centers.

References

An In-depth Technical Guide to the Electronic Properties of Dichloro(2,2'-bipyridine)nickel(II)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Dichloro(2,2'-bipyridine)nickel(II), denoted as Ni(bpy)Cl₂, is a coordination complex of significant interest due to its applications in catalysis and materials science. Understanding its electronic properties is paramount for optimizing existing applications and designing new molecular systems. This guide provides a comprehensive overview of the synthesis, molecular structure, and the electrochemical and spectroscopic properties of Ni(bpy)Cl₂. Detailed experimental protocols for its characterization via cyclic voltammetry and UV-Vis spectroscopy are presented, alongside quantitative data and theoretical insights into its molecular orbital structure.

Synthesis and Molecular Structure

The synthesis of Ni(bpy)Cl₂ is typically achieved through the direct reaction of a nickel(II) salt with 2,2'-bipyridine. The resulting complex exhibits distinct structural features that govern its electronic behavior.

A crucial aspect of Ni(bpy)Cl₂ is its molecular geometry and resulting electronic ground state. Unlike related Ni(II)-bipyridine aryl halide complexes which are typically square planar with a singlet (S=0) ground state, Ni(II)-bipyridine dihalides adopt a pseudo-tetrahedral geometry.[1] This structural arrangement leads to a high-spin triplet (S=1) ground state for the Ni(II) d⁸ center.[1] The chloride ligands are considered weak-field ligands, which influences the d-orbital splitting and the electronic properties discussed in subsequent sections.[1]

Experimental Protocol: Synthesis of Ni(bpy)Cl₂

This protocol describes a general method for the synthesis of Ni(bpy)Cl₂.[2]

-

Reagent Preparation: Dissolve nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in hot absolute ethanol under a nitrogen atmosphere. In a separate flask, dissolve an equimolar amount of 2,2'-bipyridine in the same solvent, also under nitrogen.

-

Reaction: Combine the two ethanol solutions.

-

Reflux: Heat the combined mixture to reflux for approximately 4-5 hours. A precipitate will form as the reaction proceeds.

-

Isolation: After cooling the reaction mixture to room temperature, collect the precipitate by filtration.

-

Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Dry the final product, a light green powder, under vacuum.

Electrochemical Properties

The redox behavior of Ni(bpy)Cl₂ is a key aspect of its electronic properties, providing insight into its ability to participate in electron transfer processes fundamental to catalysis. Cyclic voltammetry (CV) is the primary technique used to probe these properties.

The most significant electrochemical event for Ni(bpy)Cl₂ is its reduction. For the related complex, Ni(II)(t-Bubpy)Cl₂, the first reduction is an irreversible, metal-centered event occurring at approximately -1.3 V versus a saturated calomel electrode (SCE).[1] This contrasts sharply with Ni(II)-bpy aryl halide complexes, where the initial reduction is often ligand-based (on the bipyridine π* orbitals) and occurs at more negative potentials (e.g., -1.6 V vs SCE).[1] This difference highlights the profound influence of the halide ligands on the electronic structure.

Table 1: Quantitative Electrochemical Data for Ni(II)-bipyridine Dichloride Complex

| Parameter | Value | Reference Electrode | Notes |

|---|---|---|---|

| First Reduction Potential (Epc) | ~ -1.3 V | SCE | For the analogous Ni(t-Bubpy)Cl₂ complex. The reduction is irreversible and Ni-based.[1] |

Experimental Protocol: Cyclic Voltammetry (CV)

This protocol outlines a generalized procedure for acquiring the cyclic voltammogram of Ni(bpy)Cl₂.[3][4][5]

-

Solution Preparation: Prepare an analyte solution of the Ni(bpy)Cl₂ complex (typically 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile, dimethylformamide, or tetrahydrofuran). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate ([Bu₄N][BF₄]), to ensure sufficient conductivity.

-

Electrochemical Cell Assembly: Assemble a three-electrode cell. Use a glassy carbon or platinum disk as the working electrode, a platinum wire as the counter (or auxiliary) electrode, and a standard reference electrode such as Ag/AgCl or a saturated calomel electrode (SCE).[3][4]

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen, which can interfere with the measurement.[3] Maintain an inert atmosphere over the solution during the experiment.

-

Background Scan: First, record a cyclic voltammogram of the electrolyte solution without the analyte to establish the potential window and identify any background processes.

-

Analyte Scan: Add the Ni(bpy)Cl₂ complex and record the voltammogram. Typically, the potential is scanned from an initial value where no reaction occurs, towards a negative potential to observe reductions, and then reversed.

-

Data Analysis: Analyze the resulting plot of current vs. potential to determine the peak potentials (Epc for cathodic/reduction, Epa for anodic/oxidation).

Spectroscopic Properties

UV-Visible (UV-Vis) absorption spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of Ni(bpy)Cl₂ is characterized by relatively weak absorptions in the visible and near-infrared regions.[1] These are assigned as orbitally-forbidden d-d transitions (ligand field transitions).[1] The molar extinction coefficients (ε) for these bands are typically low (10¹ – 10² M⁻¹cm⁻¹).[1] This is in contrast to the more intense metal-to-ligand charge transfer (MLCT) bands often observed in related complexes that possess stronger field ligands.[1]

Table 2: Qualitative Spectroscopic Data for Ni(bpy)Cl₂

| Spectral Region | Transition Type | Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| Visible / Near-IR | Ligand Field (d-d) | Low (10¹ - 10² M⁻¹cm⁻¹) | These transitions are orbitally forbidden, resulting in weak absorption bands.[1] |

Experimental Protocol: UV-Vis Spectroscopy

This protocol provides a general method for obtaining the UV-Vis absorption spectrum of Ni(bpy)Cl₂.[6][7][8]

-

Solution Preparation: Prepare a dilute solution of the Ni(bpy)Cl₂ complex in a suitable UV-transparent solvent (e.g., acetonitrile, tetrahydrofuran, or dichloromethane). The concentration should be chosen such that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Blank Measurement: Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Fill a matched quartz cuvette with the analyte solution. Place it in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-900 nm).

-

Data Processing: The instrument software will automatically subtract the solvent blank from the sample spectrum. The resulting data is a plot of absorbance versus wavelength.

Theoretical and Computational Insights

The distinct electronic properties of Ni(bpy)Cl₂ can be rationalized by considering its molecular orbital (MO) structure. In Ni(II)-bipyridine complexes, the key frontier orbitals are the Ni-based 3d orbitals and the bipyridine-based π and π* orbitals.

For Ni(II)-bipyridine dihalides, the weak-field nature of the chloride ligands results in a smaller energy gap (Δ) between the d-orbitals.[1] Crucially, the antibonding σ* orbital derived from the Ni 3d(x²-y²) orbital is significantly stabilized (lowered in energy) compared to its counterpart in a strong-field, square planar complex.[1] Consequently, the Lowest Unoccupied Molecular Orbital (LUMO), which serves as the redox-active molecular orbital (RAMO), is primarily metal-based. This explains why the first reduction is a Ni-centered process. In contrast, for strong-field aryl halide analogues, the σ* orbital is pushed to a much higher energy, leaving a bpy π* orbital as the LUMO and resulting in a ligand-centered reduction.[1]

Summary and Implications

The electronic properties of the Ni(bpy)Cl₂ complex are defined by its pseudo-tetrahedral geometry and triplet ground state. Key characteristics include:

-

A metal-centered, irreversible reduction at a relatively mild potential (~ -1.3 V vs SCE).[1]

-

Weak ligand-field (d-d) transitions in its UV-Vis spectrum, indicating a lack of low-energy charge-transfer bands.[1]

-

A LUMO that is primarily Ni 3d orbital in character , a direct consequence of the weak-field chloride ligands.[1]

These properties are critical for its role in catalysis. The accessibility of the Ni(I) state via a metal-centered reduction is a crucial step in many cross-coupling reactions. The electronic structure dictates the reactivity of the complex, and understanding these fundamental principles allows researchers to rationally design more efficient catalysts and novel materials.

References

An In-depth Technical Guide to the Solvatochromism of (2,2'-Bipyridine)nickel dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromic properties of (2,2'-Bipyridine)nickel dichloride, [Ni(bpy)Cl₂]. The document details the synthesis of the complex, the experimental protocol for observing its solvatochromism, and an analysis of the underlying electronic transitions responsible for its color changes in different solvents.

Introduction to Solvatochromism and [Ni(bpy)Cl₂]

Solvatochromism is the phenomenon where the color of a solution changes depending on the polarity of the solvent. This change is due to the differential solvation of the ground and excited electronic states of a solute molecule or ion. In the case of transition metal complexes like (2,2'-Bipyridine)nickel dichloride, solvatochromism provides valuable insights into the electronic structure and the nature of solute-solvent interactions.

(2,2'-Bipyridine)nickel dichloride is a coordination compound featuring a central nickel(II) ion with a d⁸ electronic configuration. The nickel ion is coordinated to one bidentate 2,2'-bipyridine ligand and two chloride ligands. The arrangement of these ligands around the nickel center creates a specific ligand field, which dictates the energies of the d-orbitals and, consequently, the electronic transitions that can occur.

The UV-Vis absorption spectrum of [Ni(bpy)Cl₂] is characterized by two main types of electronic transitions:

-

Ligand-centered (LC) π → π* transitions: These are intense absorption bands typically occurring in the ultraviolet region, arising from electronic excitations within the 2,2'-bipyridine ligand itself. Upon coordination to the nickel ion, these bands may experience a shift in wavelength.

-

d-d transitions: These are typically weaker, broader bands that appear in the visible and near-infrared regions. They involve the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital of the nickel(II) ion. The energies of these transitions are sensitive to the solvent environment, leading to the observed solvatochromism.

Experimental Protocols

Synthesis of (2,2'-Bipyridine)nickel dichloride

A standard laboratory procedure for the synthesis of [Ni(bpy)Cl₂] involves the reaction of a nickel(II) salt with 2,2'-bipyridine in a suitable solvent.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

2,2'-Bipyridine (bpy)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve a specific molar equivalent of Nickel(II) chloride hexahydrate in a minimal amount of deionized water with continuous stirring.

-

In a separate flask, dissolve an equimolar amount of 2,2'-bipyridine in ethanol.

-

Slowly add the ethanolic solution of 2,2'-bipyridine dropwise to the aqueous solution of nickel(II) chloride while stirring vigorously.

-

Continue stirring the reaction mixture at room temperature for a designated period to ensure the complete formation of the complex.

-

The resulting precipitate of (2,2'-Bipyridine)nickel dichloride can be collected by filtration.

-

Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials.

-

Dry the final product in a desiccator or under vacuum.

-

For higher purity, the crude product can be recrystallized from a suitable solvent such as hot ethanol or acetonitrile.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for (2,2'-Bipyridine)nickel dichloride.

Protocol for Solvatochromism Study

To investigate the solvatochromism of [Ni(bpy)Cl₂], a series of solutions are prepared in solvents of varying polarities, and their UV-Vis absorption spectra are recorded.

Materials:

-

Synthesized and purified (2,2'-Bipyridine)nickel dichloride

-

A selection of solvents with a range of polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, acetonitrile, dimethylformamide, dimethyl sulfoxide, water)

-

Volumetric flasks

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of [Ni(bpy)Cl₂] of a known concentration in a suitable solvent in which the complex is readily soluble.

-

From the stock solution, prepare a series of dilute solutions of the same concentration in different solvents by transferring a precise volume of the stock solution to volumetric flasks and diluting to the mark with the respective solvents.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 300-900 nm). Use the pure solvent as a blank for each measurement.

-

Identify the wavelength of maximum absorbance (λmax) for the d-d transition bands in each solvent.

-

Tabulate the λmax values against the polarity of the solvents.

Data Presentation

| Solvent | Dielectric Constant (ε) | λmax (nm) of d-d transition |

| Toluene | 2.38 | Value 1 |

| Dichloromethane | 8.93 | Value 2 |

| Acetone | 20.7 | Value 3 |

| Ethanol | 24.5 | Value 4 |

| Acetonitrile | 37.5 | Value 5 |

| Dimethylformamide (DMF) | 36.7 | Value 6 |

| Dimethyl sulfoxide (DMSO) | 46.7 | Value 7 |

| Water | 80.1 | Value 8 |

Note: The values in the λmax column are placeholders and would need to be determined experimentally. A shift in λmax to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity is indicative of positive solvatochromism. Conversely, a shift to shorter wavelengths (a hypsochromic or blue shift) indicates negative solvatochromism.

Mechanism of Solvatochromism in [Ni(bpy)Cl₂]

The solvatochromism observed in (2,2'-Bipyridine)nickel dichloride arises from the differential stabilization of the nickel ion's d-orbitals by the solvent molecules. In its ground electronic state, the d⁸ Ni(II) center in an octahedral-like environment has a (t₂g)⁶(eg)² configuration.

The interaction between the solvent and the complex can be visualized as a signaling pathway where the solvent polarity acts as an external signal that modulates the electronic properties of the complex.

Signaling Pathway of Solvatochromism:

Caption: Mechanism of solvatochromism in [Ni(bpy)Cl₂].

More polar solvents can coordinate more strongly to the nickel center, altering the ligand field strength. This, in turn, changes the energy difference (Δo or 10Dq) between the t₂g and eg sets of d-orbitals.

-

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, it will be stabilized to a greater extent by polar solvents. This leads to a smaller energy gap for the electronic transition and a shift of the absorption maximum to a longer wavelength (red shift).

-

Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, polar solvents will stabilize the ground state more effectively. This increases the energy gap for the transition, resulting in a shift of the absorption maximum to a shorter wavelength (blue shift).

For many Ni(II) complexes, an increase in the donor strength of the solvent can lead to changes in the coordination sphere, for instance, through the displacement of a weakly bound ligand by a solvent molecule. Such changes in coordination geometry will have a significant impact on the d-orbital splitting and thus the observed color.

Conclusion

The solvatochromism of (2,2'-Bipyridine)nickel dichloride is a direct consequence of the interaction between the solvent and the electronic structure of the complex. By systematically studying the changes in the UV-Vis absorption spectrum in a range of solvents, valuable information can be obtained regarding the nature of the solute-solvent interactions and the relative energies of the d-orbitals. This technical guide provides the foundational knowledge and experimental framework for researchers to explore and understand this phenomenon. The application of these principles is crucial in fields where solvent effects play a significant role, including catalysis, materials science, and drug development.

An In-depth Technical Guide to the Thermogravimetric Analysis of Dichlorobis(2,2'-bipyridine)nickel(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of dichlorobis(2,2'-bipyridine)nickel(II), denoted as Ni(bpy)₂Cl₂. TGA is a critical analytical technique for characterizing the thermal stability and decomposition profile of coordination compounds, offering valuable insights into their structure, stability, and potential applications. This document summarizes key quantitative data, details experimental protocols, and visualizes the experimental workflow and decomposition pathways.

Data Presentation: Thermal Decomposition Profile

The thermal decomposition of Ni(bpy)₂Cl₂ and its precursor, [Ni(bpy)₃]Cl₂·5H₂O, typically proceeds in a stepwise manner under an inert atmosphere. The following tables consolidate the available quantitative data from studies on these and related nickel-bipyridine complexes. It is important to note that specific decomposition temperatures and mass losses can vary with experimental conditions such as heating rate and gas flow.

| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Calculated) | Evolved Species |

| [Ni(bpy)₃]Cl₂·5H₂O | Dehydration | < 200 | Not specified | ~13.5 | H₂O |

| Ligand Loss (1) | 200 - 400 | Not specified | ~23.5 | bpy | |

| Ligand Loss (2) | 400 - 600 | Not specified | ~23.5 | bpy | |

| Final Decomposition | > 600 | Not specified | - | bpy, Cl₂, etc. | |

| [Ni(bpy)₂Cl₂] | Initial Decomposition | Starts at ~200 | - | - | - |

| Ligand Loss | 400 - 600 | Not specified | ~72.3 (for 2 bpy) | 2,2'-bipyridine (bpy) | |

| Final Residue | > 600 | - | ~27.7 | Ni |

Note: The data for [Ni(bpy)₂Cl₂] is primarily qualitative from the available literature, with the decomposition initiation temperature noted. The mass loss for the complete removal of both bipyridine ligands is calculated based on its molecular weight. Studies indicate a clean decomposition to zero-valent nickel under an inert atmosphere.[1]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible TGA data. The following methodologies are based on practices cited in the literature for the analysis of nickel-bipyridine complexes.

Synthesis of Ni(bpy)₂Cl₂

A common method for the preparation of bis(bipyridine)nickel(II) chloride involves the pyrolysis of tris(bipyridine)nickel(II) chloride.

-

Starting Material: Tris(bipyridine)nickel(II) chloride ([Ni(bpy)₃]Cl₂) is synthesized by reacting nickel(II) chloride hexahydrate with 2,2'-bipyridine in an appropriate solvent.

-

Pyrolysis: The tris complex is heated in a tube furnace under an inert atmosphere (e.g., flowing argon gas).

-

Temperature Program: A specific heating rate, for instance, 50 °C/min, is applied to reach a maximum temperature of 450 °C.[1]

-

Product Isolation: The resulting solid, bis(bipyridine)nickel(II) chloride, is then cooled and collected for analysis.

Thermogravimetric Analysis (TGA)

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: A small, accurately weighed sample of Ni(bpy)₂Cl₂ (typically 3-5 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a dynamic inert atmosphere, such as high-purity nitrogen or argon, with a consistent flow rate (e.g., 20-50 mL/min) to purge evolved gases.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate. Common heating rates for such analyses are 10 °C/min or 20 °C/min.

-

Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass change vs. temperature), which helps in identifying the temperatures of maximum decomposition rates.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermogravimetric analysis of a coordination complex like Ni(bpy)₂Cl₂.

Proposed Thermal Decomposition Pathway

Based on the available literature, the thermal decomposition of [Ni(bpy)₂Cl₂] under an inert atmosphere is proposed to occur in a stepwise manner, leading to the formation of elemental nickel.

References

A Comprehensive Technical Guide to the Discovery and Enduring Legacy of Nickel Bipyridine Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel bipyridine complexes have carved a significant niche in the landscape of coordination chemistry, evolving from curiosities of inorganic synthesis to indispensable tools in modern organic chemistry and materials science. This technical guide provides an in-depth exploration of their discovery, historical development, and the expansion of their applications, with a particular focus on their pivotal role in contemporary catalysis. Detailed experimental protocols for the synthesis of key complexes are provided, alongside a comprehensive compilation of their physicochemical properties. Through illustrative diagrams, this document elucidates the fundamental reaction pathways and catalytic cycles that underscore their remarkable reactivity.

Historical Perspective: From Early Coordination Chemistry to Stereochemical Pioneers

The story of nickel bipyridine complexes is intrinsically linked to the foundational principles of coordination chemistry. While the pioneering work of Alfred Werner in the late 19th and early 20th centuries laid the theoretical groundwork for understanding the structure and bonding in metal complexes, the synthesis and characterization of specific nickel bipyridine compounds followed in the subsequent decades.

Early investigations into the coordination chemistry of polypyridyl ligands were notably advanced by the work of G. T. Morgan and F. H. Burstall in the 1930s. Their research on related complexes, such as those containing 2,2':6',2'':6'',2'''-quaterpyridyl, provided a crucial impetus for the broader exploration of nickel complexes with nitrogen-containing heterocyclic ligands.[1]

The synthesis of the quintessential tris(2,2'-bipyridine)nickel(II) ion, [Ni(bpy)₃]²⁺, marked a significant milestone. This octahedral complex, with its vibrant color and notable stability, became a textbook example of a chiral inorganic compound. The realization that the three bidentate bipyridine ligands arrange themselves around the central nickel ion in a propeller-like fashion, resulting in non-superimposable mirror images (enantiomers), opened up new avenues in stereochemistry. Early methods for the resolution of such tris-chelated complexes often involved fractional crystallization with chiral counter-ions, a technique that was instrumental in advancing the understanding of optical activity in coordination compounds.[2]

Physicochemical Properties of Nickel Bipyridine Complexes

The electronic structure and geometry of nickel bipyridine complexes are highly dependent on the oxidation state of the nickel center and the nature of any additional ligands. The most common and stable oxidation state is Ni(II), which typically forms octahedral complexes with three bipyridine ligands or square planar/octahedral complexes with fewer bipyridine ligands and other coordinating species.

Quantitative Data Summary

The following tables summarize key physicochemical data for historically and catalytically significant nickel bipyridine complexes.

| Complex | Ni Oxidation State | Magnetic Moment (μB) | Color |

| --INVALID-LINK--₂ | +2 | ~3.1 - 3.2 | Pink/Red |

| [Ni(bpy)₃]SO₄ | +2 | ~3.1 | Pink/Red |

| [Ni(bpy)Cl₂] | +2 | Paramagnetic | Green |

| [(t-Bu₂bpy)Ni(I)Br] | +1 | Paramagnetic | Dark Green |

Table 1: Magnetic and Spectroscopic Properties of Selected Nickel Bipyridine Complexes.

| Complex | Method | Ni-N Bond Length (Å) | N-Ni-N Bite Angle (°) |

| --INVALID-LINK--₂ | X-ray | 2.08 - 2.10 | ~79 |

| --INVALID-LINK--₂ | X-ray | 2.071 - 2.091 | ~79 |

| [Ni(bpy)(H₂O)₄]SO₄ | X-ray | 2.06 (avg) | ~79 |

Table 2: Selected Structural Data for Ni(II) Bipyridine Complexes.[3][4][5]

| Complex Formation | logK₁ | logK₂ | logK₃ |

| [Ni(bpy)]²⁺ | 7.07 | - | - |

| [Ni(bpy)₂]²⁺ | - | 6.78 | - |

| [Ni(bpy)₃]²⁺ | - | - | 6.40 |

Table 3: Stepwise Stability Constants for Ni(II)-bipyridine complexes in aqueous solution at 25 °C.

Experimental Protocols

Synthesis of Tris(2,2'-bipyridine)nickel(II) Sulfate Heptahydrate, [Ni(bpy)₃]SO₄·7H₂O

This protocol is a representative example of the synthesis of a classic Ni(II) bipyridine complex.

Materials:

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

-

2,2'-Bipyridine (bpy)

-

Distilled water

-

Ethanol

Procedure:

-

Dissolve a specific molar amount of NiSO₄·6H₂O in a minimal amount of hot distilled water.

-

In a separate beaker, dissolve a threefold molar excess of 2,2'-bipyridine in ethanol.

-

Slowly add the ethanolic solution of 2,2'-bipyridine to the aqueous solution of nickel(II) sulfate with constant stirring.

-

A pink to reddish-pink precipitate of the complex will form.

-

Heat the mixture gently on a water bath for 15-20 minutes to ensure complete reaction.

-

Allow the mixture to cool to room temperature and then cool further in an ice bath to maximize precipitation.

-

Collect the crystalline product by suction filtration and wash with a small amount of cold ethanol.

-

Dry the product in a desiccator over a suitable drying agent.

Synthesis of a Monomeric Nickel(I) Bipyridine Complex Precursor

The synthesis of Ni(I) complexes often requires inert atmosphere techniques due to their sensitivity to air and moisture. The following is a conceptual representation of a modern synthetic approach.[6]

Materials:

-

A suitable Ni(II) bipyridine precursor (e.g., (dme)NiBr₂, where dme is 1,2-dimethoxyethane)

-

A substituted bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, t-Bu₂bpy)

-

A reducing agent (e.g., zinc dust or a chemical reductant)

-

Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran, THF)

Procedure (under inert atmosphere):

-

In a Schlenk flask, combine the Ni(II) precursor and the bipyridine ligand in the chosen anhydrous solvent.

-

Stir the mixture to form the Ni(II) bipyridine complex in situ.

-

Add the reducing agent to the solution and stir at room temperature. The progress of the reduction can often be monitored by a color change.

-

After the reaction is complete, filter the mixture to remove any excess reducing agent and byproducts.

-

The resulting solution contains the Ni(I) bipyridine complex, which can be used in subsequent reactions or isolated by crystallization.

Modern Applications: A Renaissance in Catalysis

For many years, nickel bipyridine complexes were primarily of academic interest for studies in coordination chemistry, spectroscopy, and magnetochemistry. However, the 21st century has witnessed a dramatic resurgence in their importance, driven by their remarkable efficacy as catalysts in a wide array of organic transformations.

Cross-Coupling Reactions

Nickel bipyridine complexes have emerged as powerful catalysts for cross-coupling reactions, offering a more earth-abundant and often more reactive alternative to palladium-based systems. These complexes are particularly adept at activating challenging substrates and forging C-C and C-heteroatom bonds. The bipyridine ligand plays a crucial role in stabilizing the various nickel oxidation states (0, I, II, and III) involved in the catalytic cycles and in tuning the steric and electronic properties of the catalyst.

Figure 1: A generalized catalytic cycle for a nickel-bipyridine catalyzed cross-coupling reaction.

Photoredox Catalysis

The merger of nickel catalysis with photoredox catalysis has revolutionized the field of synthetic organic chemistry, enabling the formation of chemical bonds under exceptionally mild conditions. Nickel bipyridine complexes are central to many of these transformations. They can participate in catalytic cycles involving single-electron transfer (SET) processes, where a photosensitizer absorbs light and then engages in electron transfer with the nickel complex, or they can be directly excited by light to initiate catalysis.[7][8]

The ability of nickel to access odd oxidation states, such as Ni(I) and Ni(III), is key to its utility in photoredox catalysis. Bipyridine ligands are adept at stabilizing these open-shell species.

Figure 2: A simplified representation of a dual nickel/photoredox catalytic cycle.

Conclusion and Future Outlook

The journey of nickel bipyridine complexes from their early synthesis and structural characterization to their current status as indispensable catalysts is a testament to the enduring power of fundamental research in coordination chemistry. The unique electronic properties conferred by the bipyridine ligand, coupled with the versatile redox chemistry of nickel, have created a class of complexes with unparalleled reactivity.

Future research in this area is likely to focus on the development of new bipyridine ligands with tailored steric and electronic properties to further enhance catalytic activity and selectivity. The exploration of nickel bipyridine complexes in other areas, such as materials science for electronic and magnetic applications, and in bioinorganic chemistry, continues to be a promising frontier. The rich history and vibrant present of nickel bipyridine complexes suggest that their story is far from over, with many exciting discoveries yet to be made.

References

- 1. 347. Researches on residual affinity and co-ordination. Part XXXVII. Complex metallic salts containing 2 : 6-di-2′-pyridylpyridine (2 : 2′ : 2″-tripyridyl) - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ultrafast Photophysics of Ni(I)–Bipyridine Halide Complexes: Spanning the Marcus Normal and Inverted Regimes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. docs.nrel.gov [docs.nrel.gov]

Spectroscopic Profile of (2,2'-Bipyridine)nickel Dichloride: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of (2,2'-Bipyridine)nickel dichloride, a coordination compound of significant interest in catalysis and materials science. The following sections detail the characteristic spectroscopic data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) analyses, offering a foundational resource for its characterization and application.

Spectroscopic Data Summary

The spectroscopic data for (2,2'-Bipyridine)nickel dichloride are summarized below, providing a quantitative overview of its electronic and vibrational properties.

Table 1: UV-Vis Spectroscopic Data

| Transition Type | Wavelength Range (nm) | Characteristics |

| Ligand-Centered (LC) π → π | < 300 | Intense absorption bands, often red-shifted upon coordination compared to free 2,2'-bipyridine.[1] |

| Metal-to-Ligand Charge Transfer (MLCT) | 315-525 | Transitions from Ni(d) → bpy(π), more intense than d-d transitions.[1] |

| d-d Transitions | Visible to Near-Infrared (NIR) | Weak, broad, and low-intensity bands.[1] |

Table 2: Infrared (IR) Spectroscopic Data

| Vibrational Mode | Free 2,2'-Bipyridine (cm⁻¹) | (2,2'-Bipyridine)nickel Dichloride (cm⁻¹) | Notes |

| ν(C=N) | ~1596 | Shifted to lower wavenumber | Indicates coordination of the nitrogen atoms to the nickel center.[2] |

| ν(C=C) | 1434-1476 | Shifted to lower wavenumber | Perturbation of the aromatic system upon complexation.[2] |

| ν(C-H) | 735-766 | Shifted to lower wavenumber | Changes in the out-of-plane bending vibrations.[2] |

| ν(Ni-N) | - | ~423 | Appearance of a new band confirms the formation of the metal-ligand bond.[2] |

Table 3: NMR Spectroscopic Data

| Nucleus | Remarks |

| ¹H | The paramagnetic nature of the d⁸ Ni(II) ion in an octahedral or tetrahedral geometry leads to significant isotropic shifts and line broadening, making interpretation challenging.[1][3] In some cases, a square-planar geometry can result in a diamagnetic complex, yielding a more conventional NMR spectrum.[1] |

Experimental Protocols

The following sections outline the generalized experimental methodologies for the synthesis and spectroscopic characterization of (2,2'-Bipyridine)nickel dichloride.

Synthesis of (2,2'-Bipyridine)nickel Dichloride

The standard laboratory synthesis involves the reaction of a nickel(II) halide with 2,2'-bipyridine.[1][4]

-

Preparation of Reactant Solutions: Nickel(II) chloride hexahydrate is dissolved in a suitable solvent, such as ethanol or an aqueous-methanolic solution.[5][6] Separately, an equimolar amount of 2,2'-bipyridine is dissolved in the same or a compatible solvent.[1]

-

Reaction: The 2,2'-bipyridine solution is added dropwise to the nickel(II) chloride solution with continuous stirring.[1] The reaction is typically carried out at room temperature or under reflux conditions.[1][5] To prevent potential oxidation, the reaction can be performed under an inert atmosphere.[1][4]

-

Isolation of the Product: The resulting precipitate of (2,2'-Bipyridine)nickel dichloride is collected by suction filtration.

-

Purification: The product is washed with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials. It is subsequently dried in vacuo over a desiccant such as CaCl₂.[6]

Spectroscopic Characterization Workflow

The synthesized complex is subjected to a series of spectroscopic analyses to confirm its identity and elucidate its structural and electronic properties.

UV-Vis Spectroscopy

UV-Vis spectra are recorded on a spectrophotometer using a quartz cuvette.

-

Sample Preparation: A dilute solution of the complex is prepared in a suitable solvent, such as dichloromethane or dimethylformamide.

-

Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-1100 nm to capture the ligand-centered, MLCT, and d-d transitions. A solvent blank is used as a reference.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the dried complex is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared.

-

Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or Nujol is subtracted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Sample Preparation: The complex is dissolved in a suitable deuterated solvent. The choice of solvent is critical, especially for paramagnetic complexes, to minimize solvent interference.

-

Data Acquisition: ¹H NMR spectra are recorded. Due to the paramagnetic nature of many Ni(II) complexes, the spectral window may need to be significantly wider than for diamagnetic compounds. The temperature of the experiment should be carefully controlled and reported.[3]

Logical Relationship of Spectroscopic Observations

The interpretation of the spectroscopic data provides a comprehensive understanding of the coordination environment of the nickel ion in (2,2'-Bipyridine)nickel dichloride.

References

- 1. (2,2'-Bipyridine)nickel dichloride | 22775-90-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Buy (2,2'-Bipyridine)nickel dichloride | 22775-90-2 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. or.niscpr.res.in [or.niscpr.res.in]

Theoretical Calculations on the Structure of Dichlorido(2,2'-bipyridine)nickel(II) [Ni(bpy)Cl₂]: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the theoretical and computational approaches used to characterize the structure of dichlorido(2,2'-bipyridine)nickel(II), [Ni(bpy)Cl₂]. Nickel(II)-bipyridine complexes are pivotal in various catalytic processes, and understanding their geometric and electronic structures is crucial for designing efficient catalysts. This document summarizes the predicted structural parameters based on computational studies of related compounds, outlines the standard computational methodologies, and presents a comparative analysis with available experimental data from analogous structures. Computational evidence strongly suggests that, unlike many Ni(II) complexes, [Ni(bpy)Cl₂] adopts a pseudo-tetrahedral geometry with a triplet ground state.

Computational Methodology for Structural Analysis

The determination of the molecular structure and electronic properties of transition metal complexes like [Ni(bpy)Cl₂] is predominantly achieved through Density Functional Theory (DFT). This computational method offers a balance between accuracy and computational cost, making it a standard tool for researchers.

Core Computational Protocol

A typical theoretical investigation involves a multi-step workflow to ensure the accurate prediction of the complex's geometry and properties.

-

Geometry Optimization: An initial guess of the molecular structure is optimized to find a stable, low-energy conformation. This process iteratively adjusts atomic coordinates to minimize the forces on each atom. For [Ni(bpy)Cl₂], this involves optimizing the Ni-Cl and Ni-N bond lengths and the various bond angles.

-

Functional and Basis Set Selection: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Functionals like B3LYP, BP86, and M06 are commonly employed for transition metal complexes.[1][2] Basis sets such as the def2-TZVP or 6-311G(d,p) provide a robust description of the electron orbitals for both the metal and ligand atoms.[1][3]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed. A true energy minimum is confirmed by the absence of any imaginary frequencies. These calculations also provide theoretical vibrational spectra (e.g., IR) that can be compared with experimental results.

-

Solvent Effects: As many catalytic reactions occur in solution, computational models often incorporate the effects of a solvent using methods like the Polarizable Continuum Model (PCM), which simulates the dielectric environment of the solvent.[1]

Predicted Molecular and Electronic Structure

While a dedicated computational study on the isolated [Ni(bpy)Cl₂] monomer is not extensively reported in the reviewed literature, strong inferences can be drawn from studies on analogous Ni(II)-dihalide complexes.

Geometric Configuration

For d⁸ metal complexes like Ni(II), a key factor determining geometry is the ligand field strength. Halides are considered weak-field ligands, which, in combination with a bipyridine ligand, results in a smaller energy gap between the d-orbitals.[4] Consequently, the ground state of [Ni(bpy)Cl₂] is predicted to be a pseudo-tetrahedral triplet (S=1), as this configuration is more stable than a square planar singlet state.[4][5]

Quantitative Data

The following table summarizes key geometric parameters for [Ni(bpy)Cl₂] as predicted from theoretical calculations on closely related structures. These values serve as a reliable estimate for the true structure.

| Parameter | Predicted Value | Source / Basis of Prediction |

| Ground State | Triplet (S=1) | DFT on Ni(II)-bpy dihalides[4][5] |

| Geometry | Pseudo-Tetrahedral | DFT on Ni(II)-bpy dihalides[4][5] |

| Ni-Cl Bond Length | ~2.17 Å | Experimental data from tBubpyNi(p-tolyl)Cl[6] |

| Ni-N Bond Length | ~1.90 - 1.97 Å | Experimental data from tBubpyNi(p-tolyl)Cl[6] |

| N-Ni-N Bite Angle | ~82.4° | Experimental data from tBubpyNi(p-tolyl)Cl[6] |

| Cl-Ni-Cl Angle | > 109.5° | Inferred from distorted tetrahedral geometry |

Comparison with Experimental Data

Direct experimental validation through X-ray crystallography of the monomeric [Ni(bpy)Cl₂] is challenging, and no definitive crystal structure has been widely reported. However, data from related crystalline compounds provide an essential benchmark for validating theoretical predictions.

The table below presents experimental bond lengths from a closely related Ni(II) complex. The comparison shows that the predicted bond lengths from theoretical models are in good agreement with experimentally determined values in similar chemical environments.

| Complex | Ni-Cl Bond Length (Å) | Ni-N Bond Length (Å) | Geometry |

| tBubpyNi(p-tolyl)Cl | 2.170 | 1.904, 1.966 | Square Planar[6] |

| [Ni(5,5′-dmbipy)₂Cl₂] | Not specified | Not specified | Distorted Octahedral[7] |

| [{NiCl(6-mbipy)}₂(μ-Cl)₂] | Not specified | Not specified | Distorted Square-Pyramidal |

The logical relationship between theoretical modeling and experimental validation is crucial. Theoretical predictions guide experimental efforts, while experimental data serve to refine and validate the computational models, creating a feedback loop that advances our understanding.

Conclusion

Theoretical calculations, primarily using Density Functional Theory, provide indispensable insights into the structure of [Ni(bpy)Cl₂]. Based on robust computational evidence from analogous systems, the complex is predicted to adopt a pseudo-tetrahedral geometry with a triplet (S=1) ground state. The predicted bond lengths and angles align well with experimental data from related Ni(II) complexes. This foundational knowledge of the geometric and electronic structure of [Ni(bpy)Cl₂] is critical for researchers and scientists in the fields of catalysis and drug development, enabling the rational design of more effective nickel-based systems. The continued synergy between computational and experimental chemistry will be key to further refining these structural models.

References

- 1. Photogenerated Ni(I)–Bipyridine Halide Complexes: Structure-Function Relationships for Competitive C(sp2)–Cl Oxidative Addition and Dimerization Reactivity Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 3. universepg.com [universepg.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electronic structures of nickel(II)-bis(indanyloxazoline)-dihalide catalysts: Understanding ligand field contributions that promote C(sp2)–C(sp3) cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: (2,2'-Bipyridine)nickel dichloride as a Catalyst for Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2,2'-Bipyridine)nickel dichloride, often abbreviated as Ni(bpy)Cl₂, as an efficient and versatile catalyst for various cross-coupling reactions. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of catalytic cycles and workflows to facilitate the application of this catalyst in organic synthesis, particularly in the context of pharmaceutical research and development.

Introduction

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and economically viable alternative to traditional palladium-catalyzed methods. The earth-abundant nature and unique reactivity of nickel make it an attractive choice for forging carbon-carbon and carbon-heteroatom bonds. (2,2'-Bipyridine)nickel dichloride is a readily available, air-stable precatalyst that has demonstrated significant efficacy in a range of cross-coupling transformations, including Reductive Couplings, Suzuki-Miyaura couplings, and Negishi couplings. The bipyridine ligand plays a crucial role in stabilizing the nickel center and modulating its reactivity throughout the catalytic cycle.

Reductive Cross-Coupling Reactions

Reductive cross-coupling reactions catalyzed by Ni(bpy)Cl₂ are particularly useful for the formation of symmetrical and unsymmetrical biaryl compounds from readily available aryl halides. These reactions typically employ a stoichiometric reductant, such as zinc or manganese powder, to generate the active Ni(0) catalyst in situ.

Data Presentation: Reductive Homocoupling of 2-Chloropyridines

| Entry | Substrate (2-halopyridine) | Catalyst System | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | NiCl₂·6H₂O (5 mol%) | Zn | DMF | 55-60 | 2-3 | 95 |

| 2 | 4-tert-butyl-2-chloropyridine | NiBr₂·3H₂O (0.5 mol%) | Mn | DMF | RT | 12 | 90[1] |

| 3 | 2-Chloro-5-(trifluoromethyl)pyridine | NiBr₂·3H₂O (0.5 mol%) | Mn | DMF | RT | 12 | 70[1] |

| 4 | 2-Bromopyridine | NiCl₂·6H₂O (5 mol%) | Zn | DMF | 55-60 | 2-3 | 96 |

| 5 | 2-Bromo-5-methylpyridine | NiCl₂·6H₂O (5 mol%) | Zn | DMF | 55-60 | 2-3 | 93 |

| 6 | 2-Bromo-6-methylpyridine | NiCl₂·6H₂O (5 mol%) | Zn | DMF | 55-60 | 2-3 | 91 |

Experimental Protocol: Reductive Homocoupling of 2-Chloropyridines

This protocol is adapted from a procedure for the synthesis of symmetrical 2,2'-bipyridines.[2]

Materials:

-

(2,2'-Bipyridine)nickel dichloride (or NiCl₂·6H₂O to form the complex in situ)

-

2-Halopyridine substrate

-

Zinc dust (or Manganese powder)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Lithium Chloride (LiCl)

-

Iodine (catalytic amount)

-

Acetic Acid (catalytic amount)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add NiCl₂·6H₂O (0.05 eq.) and anhydrous DMF.

-

Stir the solution and heat to 40 °C.

-

Add the 2-halopyridine (1.0 eq.), anhydrous LiCl (1.0 eq.), and zinc dust (1.2 eq.).

-

Increase the temperature to 50 °C and add a crystal of iodine and a few drops of acetic acid to initiate the reaction. An exotherm and a color change to black are typically observed.

-

Stir the reaction mixture at 55-60 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 1 N HCl aqueous solution to quench the reaction and dissolve the remaining zinc.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,2'-bipyridine.

Catalytic Cycle: Reductive Homocoupling

References

Application Notes and Protocols for the Electrocatalytic Reduction of CO₂ with (2,2'-Bipyridine)nickel Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrocatalytic reduction of carbon dioxide (CO₂) into value-added chemical feedstocks is a promising strategy for mitigating greenhouse gas emissions and producing sustainable fuels. Among the various catalysts being explored, molecular complexes of earth-abundant metals have garnered significant attention due to their tunable electronic and steric properties. (2,2'-Bipyridine)nickel dichloride, [Ni(bpy)Cl₂], is a well-studied coordination complex that has demonstrated catalytic activity for the electrochemical conversion of CO₂ to carbon monoxide (CO). This document provides detailed application notes and experimental protocols for researchers interested in investigating the electrocatalytic properties of this complex.

Data Presentation

The performance of (2,2'-Bipyridine)nickel dichloride as an electrocatalyst for CO₂ reduction is influenced by various experimental parameters, including the applied potential, solvent system, and the presence of a proton source. While a comprehensive dataset for [Ni(bpy)Cl₂] under a single set of conditions is not extensively reported in the literature, the following table summarizes representative quantitative data for nickel bipyridine complexes in the context of CO₂ reduction. It is important to note that direct comparisons should be made with caution due to variations in experimental setups.

| Catalyst/System | Applied Potential (V vs. SHE) | Faradaic Efficiency (CO) (%) | Faradaic Efficiency (H₂) (%) | Current Density (mA/cm²) | Turnover Frequency (TOF) (s⁻¹) | Turnover Number (TON) | Solvent/Electrolyte System | Reference |

| [Ni(bpy)₃]²⁺ (photocatalytic) | N/A | - | - | N/A | - | - | Acetonitrile/TEOA/H₂O | [1] |

| Atomically dispersed Ni on N-graphene | -0.71 | 97 | <3 | 22 | 4.1 | >14,800 | 0.5 M KHCO₃ | [2] |

| Ni-N-C catalyst | -0.6 | ~85 | ~15 | >200 | - | - | 1 M KHCO₃ | [3] |

Experimental Protocols

The following protocols are based on established methodologies for the electrochemical evaluation of molecular catalysts for CO₂ reduction.

Synthesis of (2,2'-Bipyridine)nickel Dichloride

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

2,2'-Bipyridine (bpy)

-

Ethanol

Procedure:

-

Dissolve one equivalent of NiCl₂·6H₂O in a minimal amount of ethanol.

-

In a separate flask, dissolve one equivalent of 2,2'-bipyridine in ethanol.

-

Slowly add the 2,2'-bipyridine solution to the nickel chloride solution while stirring.

-

A precipitate of [Ni(bpy)Cl₂] will form.

-

Continue stirring the mixture at room temperature for 1-2 hours.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Electrocatalytic CO₂ Reduction

Materials and Equipment:

-

(2,2'-Bipyridine)nickel dichloride catalyst

-

Anhydrous, deoxygenated acetonitrile (or other suitable organic solvent)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Proton source (e.g., trifluoroethanol, TFE, or water)

-

High-purity CO₂ and Argon gas

-

Gas-tight three-electrode electrochemical cell

-

Working electrode (e.g., glassy carbon or carbon paper)

-

Counter electrode (e.g., platinum wire or graphite rod)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Potentiostat

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Electrolyte Preparation: In a glovebox or under an inert atmosphere, prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent. Add the desired concentration of the [Ni(bpy)Cl₂] catalyst (typically in the millimolar range) and the proton source.

-

Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes. Ensure the cell is gas-tight.

-

Solution Degassing and Saturation: Transfer the electrolyte solution to the electrochemical cell. Purge the solution with argon for at least 20-30 minutes to remove any dissolved oxygen. Subsequently, saturate the solution by bubbling with high-purity CO₂ for at least 30 minutes. Maintain a CO₂ atmosphere above the solution throughout the experiment.

-

Cyclic Voltammetry (CV): Perform cyclic voltammetry to determine the reduction potential of the catalyst and to observe the catalytic current enhancement in the presence of CO₂. Scan from a potential where no reaction occurs to a potential sufficiently negative to drive the catalysis. A significant increase in the cathodic current in the presence of CO₂ compared to under an argon atmosphere indicates catalytic activity.

-

Controlled Potential Electrolysis (CPE): To quantify the products and determine Faradaic efficiencies, perform bulk electrolysis at a constant potential, typically chosen from the catalytic wave observed in the CV.

-

Record the total charge passed during the electrolysis.

-

Periodically, take samples from the headspace of the electrochemical cell using a gas-tight syringe.

-

-

Product Analysis:

-

Inject the gas samples into a GC equipped with a suitable column (e.g., molecular sieve) and a thermal conductivity detector (TCD) to quantify H₂ and a flame ionization detector (FID) with a methanizer to quantify CO.

-

Calculate the moles of each product generated.

-

The Faradaic efficiency (FE) for each product is calculated using the following formula: FE (%) = (moles of product × number of electrons × Faraday's constant) / total charge passed × 100 (Number of electrons is 2 for both CO and H₂ production).

-

Mandatory Visualizations

Experimental Workflow for Electrocatalytic CO₂ Reduction

Caption: Workflow for the electrocatalytic reduction of CO₂.

Proposed Electrocatalytic Cycle for CO₂ Reduction by a Ni-Bipyridine Complex

References

Application Notes and Protocols: Kumada Coupling Catalyzed by (2,2'-Bipyridine)nickel dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kumada coupling, first reported independently by the groups of Kumada and Corriu in 1972, is a foundational cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds.[1][2] This reaction typically involves the coupling of a Grignard reagent with an organic halide, catalyzed by a transition metal, most commonly nickel or palladium.[1] Nickel-catalyzed Kumada couplings are particularly attractive due to the lower cost and higher abundance of nickel compared to palladium.[2]

This document provides a detailed protocol for the Kumada coupling reaction using (2,2'-Bipyridine)nickel dichloride, [Ni(bpy)Cl₂], as the catalyst. This catalyst is effective for the cross-coupling of aryl and heteroaryl halides with Grignard reagents, providing a versatile method for the synthesis of unsymmetrical biaryls, which are common structural motifs in pharmaceuticals and functional materials.

Catalytic Cycle and Mechanism

The catalytic cycle of the nickel-catalyzed Kumada coupling is generally understood to proceed through a series of steps involving oxidative addition, transmetalation, and reductive elimination. The (2,2'-Bipyridine) ligand plays a crucial role in stabilizing the nickel center throughout the catalytic cycle.

Figure 1: Proposed catalytic cycle for the Kumada coupling.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Kumada coupling of various aryl halides with Grignard reagents catalyzed by nickel-bipyridine systems. While specific data for Ni(bpy)Cl₂ is limited in the literature, the data presented for the closely related Ni(OAc)₂/bipy system is representative of the expected outcomes.

Table 1: Reaction Parameters

| Parameter | Value/Condition |

| Catalyst | (2,2'-Bipyridine)nickel dichloride |

| Catalyst Loading | 1-5 mol% |

| Grignard Reagent | 1.1-1.5 equivalents |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) |

| Temperature | Room Temperature to Reflux |

| Reaction Time | 1-24 hours |

| Atmosphere | Inert (Argon or Nitrogen) |

Table 2: Substrate Scope and Yields for Biaryl Synthesis

| Entry | Aryl Halide | Grignard Reagent | Product | Yield (%) |

| 1 | Bromobenzene | Phenylmagnesium bromide | Biphenyl | >95 |

| 2 | 4-Bromoanisole | Phenylmagnesium bromide | 4-Methoxybiphenyl | 92 |

| 3 | 4-Bromotoluene | Phenylmagnesium bromide | 4-Methylbiphenyl | 98 |

| 4 | 1-Bromonaphthalene | Phenylmagnesium bromide | 1-Phenylnaphthalene | 85 |

| 5 | 2-Bromopyridine | Phenylmagnesium bromide | 2-Phenylpyridine | 78 |

| 6 | Chlorobenzene | Phenylmagnesium bromide | Biphenyl | ~70 |

| 7 | Bromobenzene | Methylmagnesium bromide | Toluene | >90 |

| 8 | 4-Chlorotoluene | Phenylmagnesium bromide | 4-Methylbiphenyl | 99 |

Experimental Protocols

Materials and Equipment:

-

(2,2'-Bipyridine)nickel dichloride (or prepared in situ)

-

Aryl halide

-

Grignard reagent (commercially available or freshly prepared)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Syringes and needles for transfer of reagents

-

Standard glassware for workup and purification (separatory funnel, round-bottom flasks, chromatography column)

Catalyst Preparation (in situ):

In a flame-dried Schlenk flask under an inert atmosphere, add nickel(II) chloride (1 equivalent) and 2,2'-bipyridine (1 equivalent). Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the [Ni(bpy)Cl₂] complex.

General Protocol for Kumada Coupling:

References

Application of (2,2'-Bipyridine)dichloronickel(II) in C-H Activation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2'-Bipyridine)dichloronickel(II), hereafter referred to as Ni(bpy)Cl₂, has emerged as a versatile and cost-effective precatalyst for a variety of C-H activation reactions. As an earth-abundant first-row transition metal complex, it offers a sustainable alternative to precious metal catalysts. This document provides an overview of its applications in C-H arylation, alkylation, and amination, complete with detailed experimental protocols and mechanistic insights to facilitate its use in research and development. The methodologies described herein are particularly relevant for the synthesis of complex organic molecules and pharmacologically active compounds.

Synthesis of Ni(bpy)Cl₂ Precatalyst

The Ni(bpy)Cl₂ complex can be readily synthesized in the laboratory.

Protocol 1: Synthesis of (2,2'-Bipyridine)dichloronickel(II)

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

2,2'-Bipyridine (bpy)

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask, dissolve NiCl₂·6H₂O (1 g) in hot absolute ethanol (34 mL) under a nitrogen atmosphere.

-

In a separate flask, dissolve 2,2'-bipyridine (0.5 g) in hot absolute ethanol (34 mL) under a nitrogen atmosphere.

-

Combine the two solutions and reflux the mixture for 4.5 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the resulting light green precipitate by filtration.

-

Wash the precipitate with cold ethanol and dry under vacuum to yield pure Ni(bpy)Cl₂[1].

Application in C-H Arylation

Ni(bpy)Cl₂ is frequently employed as a precatalyst in photoredox-mediated C-H arylations. These reactions enable the direct formation of C-C bonds between C-H bonds and aryl halides, offering a powerful tool for late-stage functionalization.

Reaction Principle: The general principle involves the photocatalytic generation of a radical from the C-H bond via a hydrogen atom transfer (HAT) process. This radical is then intercepted by a nickel catalyst, which facilitates the cross-coupling with an aryl halide.

Table 1: Ni(bpy)Cl₂-Catalyzed C-H Arylation - Reaction Parameters and Yields

| Entry | C-H Substrate | Aryl Halide | Photocatalyst | Ni Catalyst System | Solvent | Base | Additive | Time (h) | Yield (%) |

| 1 | Tetrahydrofuran | 4-Chlorotoluene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Ni(bpy)Cl₂ | THF | - | - | 12 | 85 |

| 2 | 1,4-Dioxane | 4-Bromoanisole | Ru(bpy)₃Cl₂ | Ni(bpy)Cl₂ | 1,4-Dioxane | K₂CO₃ | - | 24 | 78 |

| 3 | Cyclohexane | 1-Chloro-4-(trifluoromethyl)benzene | Ir(ppy)₃ | Ni(bpy)Cl₂ | Cyclohexane | - | - | 48 | 65 |

| 4 | Toluene | 4-Iodoanisole | - | Ni(OAc)₂/1,10-phen | Toluene | KOtBu | - | 24 | 90 |

| 5 | Imidazole | Phenol derivative | - | Ni(OTf)₂/dcype | t-Amyl alcohol | K₃PO₄ | - | 24 | 82 |

Note: Entries 4 and 5 utilize different nickel precursors and ligands but illustrate the broader context of nickel-catalyzed C-H arylation.

Protocol 2: Photoredox-Mediated C-H Arylation of Tetrahydrofuran

Materials:

-

Ni(bpy)Cl₂

-

Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)

-

4-Chlorotoluene

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen gas

-

Blue LEDs

Procedure:

-

To an oven-dried Schlenk tube, add Ni(bpy)Cl₂ (5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), and 4-chlorotoluene (1.0 mmol).

-

Evacuate and backfill the tube with nitrogen three times.

-

Add anhydrous tetrahydrofuran (5 mL) via syringe.

-

Stir the reaction mixture at room temperature under irradiation with blue LEDs.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired arylated THF derivative.

Proposed Catalytic Cycle for Photoredox C-H Arylation:

Figure 1. Proposed catalytic cycle for Ni(bpy)Cl₂-photoredox C-H arylation.

Application in C-H Alkylation

Similar to arylation, Ni(bpy)Cl₂ can be utilized in photoredox-catalyzed C-H alkylations, allowing for the formation of C(sp³)-C(sp³) bonds.

Table 2: Ni(bpy)Cl₂-Catalyzed C-H Alkylation - Reaction Parameters and Yields

| Entry | C-H Substrate | Alkylating Agent | Photocatalyst | Ni Catalyst System | Solvent | Base | Time (h) | Yield (%) |

| 1 | Cyclohexane | Ethyl Chloroformate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Ni(bpy)Cl₂ | Cyclohexane | - | 48 | 66 |

| 2 | Toluene | Benzyl Chloride | Ru(bpy)₃Cl₂ | Ni(bpy)Cl₂ | Toluene | K₃PO₄ | 24 | 72 |

| 3 | N-Phenylpyrrolidine | 1-Bromoadamantane | Ir(ppy)₃ | Ni(bpy)Cl₂ | Acetonitrile | Cs₂CO₃ | 18 | 81 |

Protocol 3: Photoredox-Mediated C-H Alkylation of Cyclohexane

Materials:

-

Ni(bpy)Cl₂

-

Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)

-

Ethyl Chloroformate

-

Cyclohexane

-

Nitrogen gas

-

Blue LEDs

Procedure:

-

In a sealed vial, combine Ni(bpy)Cl₂ (4 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.5 mol%), and ethyl chloroformate (0.5 mmol).

-

Purge the vial with nitrogen.

-

Add cyclohexane (1.5 mL) via syringe.

-

Stir the reaction mixture vigorously at room temperature while irradiating with blue LEDs.

-

After 48 hours, dilute the reaction mixture with dichloromethane and analyze the yield by GC-MS using an internal standard.

-

For isolation, concentrate the reaction mixture and purify by flash chromatography on silica gel.

Experimental Workflow for Ni-Photoredox C-H Activation:

Figure 2. General experimental workflow for Ni-photoredox C-H activation.

Application in C-H Amination

While direct C-H amination using Ni(bpy)Cl₂ is less documented, related nickel-bipyridine systems have shown efficacy in intramolecular C-H amination reactions, particularly for the synthesis of N-heterocycles. These reactions often proceed via a nitrene intermediate generated from an azide precursor.

Table 3: Nickel-Bipyridine Catalyzed Intramolecular C-H Amination - Reaction Parameters and Yields

| Entry | Substrate | Ni Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-Azido-4-phenylbutane | (AdFL)Ni(py) | Benzene | RT | 12 | 95 |

| 2 | 1-Azido-5-phenylpentane | (AdFL)Ni(py) | Toluene | RT | 16 | 88 |

| 3 | 2-(2-Azidoethyl)pyridine | Ni(dme)Br₂/bpy | Dioxane | 80 | 24 | 75 |

Note: Entries 1 and 2 use a dipyrrin-supported nickel catalyst, highlighting a related system for C-H amination.[2]

Protocol 4: Nickel-Catalyzed Intramolecular C-H Amination (General Procedure)

Materials:

-

Nickel precatalyst (e.g., Ni(dme)Br₂)

-

2,2'-Bipyridine (bpy)

-

Azide substrate

-

Anhydrous solvent (e.g., dioxane)

-

Nitrogen gas

Procedure:

-

In a glovebox, charge a vial with the nickel precatalyst (5 mol%) and bpy (5.5 mol%).

-

Add the azide substrate (1.0 mmol) and anhydrous solvent (5 mL).

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture in an oil bath at the specified temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to obtain the desired N-heterocycle.

Logical Relationship in Catalytic C-H Amination:

Figure 3. Logical steps in nickel-catalyzed intramolecular C-H amination.

Conclusion

Ni(bpy)Cl₂ is a readily accessible and highly effective precatalyst for a range of C-H activation reactions. Its application in photoredox-mediated C-H arylations and alkylations provides a mild and efficient route to valuable chemical entities. While its direct use in C-H amination is still developing, related nickel-bipyridine systems have demonstrated significant promise. The protocols and mechanistic outlines provided in this document serve as a practical guide for researchers to explore the synthetic potential of Ni(bpy)Cl₂ in their own work. Further investigations into expanding the substrate scope and elucidating detailed reaction mechanisms will undoubtedly continue to enhance the utility of this versatile catalyst.

References

(2,2'-Bipyridine)nickel Dichloride in Photoredox Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(2,2'-Bipyridine)nickel dichloride, often abbreviated as Ni(bpy)Cl₂, has emerged as a versatile and economically viable precatalyst in the rapidly expanding field of photoredox catalysis. Its ability to engage in a variety of cross-coupling reactions under mild, light-driven conditions has made it an invaluable tool for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of Ni(bpy)Cl₂ in photoredox catalysis.

Overview of Applications

(2,2'-Bipyridine)nickel dichloride, in conjunction with a suitable photocatalyst, facilitates a broad range of carbon-carbon and carbon-heteroatom bond-forming reactions. The versatility of this catalytic system stems from its ability to access multiple nickel oxidation states (Ni(0), Ni(I), Ni(II), and Ni(III)) and to participate in radical-mediated pathways. Key applications include:

-

C(sp²)–C(sp³) Cross-Coupling: The formation of bonds between aromatic or vinylic carbons and alkyl carbons is a cornerstone of organic synthesis.